Bienvenue dans la boutique en ligne BenchChem!

ZERENEX ZXG007313

DYRK1A Kinase Binding Assay 1,3,4-Thiadiazine

ZERENEX ZXG007313 (CAS 1203066-51-6) is a 1,3,4-thiadiazine compound built on a 2-(piperazin-1-yl)-5-(thiophen-2-yl)-6H-1,3,4-thiadiazine scaffold. This heterocyclic core has attracted interest in kinase inhibitor research, particularly for dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), where related 1,3,4-thiadiazines have demonstrated potent binding affinity coupled with selectivity over closely related kinases such as DYRK1B and DYRK2.

Molecular Formula C11H14N4S2
Molecular Weight 266.4 g/mol
CAS No. 1203066-51-6
Cat. No. B6423601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZERENEX ZXG007313
CAS1203066-51-6
Molecular FormulaC11H14N4S2
Molecular Weight266.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NN=C(CS2)C3=CC=CS3
InChIInChI=1S/C11H14N4S2/c1-2-10(16-7-1)9-8-17-11(14-13-9)15-5-3-12-4-6-15/h1-2,7,12H,3-6,8H2
InChIKeySYLNCRLENBECIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: ZERENEX ZXG007313 (CAS 1203066-51-6) – Baseline Identity and Differentiation Context


ZERENEX ZXG007313 (CAS 1203066-51-6) is a 1,3,4-thiadiazine compound built on a 2-(piperazin-1-yl)-5-(thiophen-2-yl)-6H-1,3,4-thiadiazine scaffold . This heterocyclic core has attracted interest in kinase inhibitor research, particularly for dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), where related 1,3,4-thiadiazines have demonstrated potent binding affinity coupled with selectivity over closely related kinases such as DYRK1B and DYRK2 [1]. The compound is supplied for early-stage research applications, and its core scaffold is distinct from the phosphate-binder ferric citrate (which bears the brand name Zerenex but a different CAS number and chemical structure), making structural verification essential before procurement .

Why Generic 1,3,4-Thiadiazine Scaffold Swapping Fails: Structural Constraints in ZERENEX ZXG007313


The 2-(piperazin-1-yl)-5-(thiophen-2-yl)-6H-1,3,4-thiadiazine scaffold of ZXG007313 presents a unique topological arrangement of the piperazine and thiophene pharmacophores that cannot be assumed interchangeable with other 1,3,4-thiadiazine derivatives. Subtle positional variations in the heterocyclic core dramatically alter kinase selectivity fingerprints – for example, compounds within the same patent family (US11547712) showed DYRK1A Kd values ranging from 71 nM to 840 nM depending on substituent identity [1]. Additionally, the piperazine moiety is known to influence both solubility and target engagement kinetics, meaning that replacement with morpholine or substituted piperazine analogs would yield a fundamentally different molecular entity with unpredictable selectivity and potency . Procurement of an unvalidated generic analog therefore carries a high risk of divergent biological readouts.

Quantitative Differentiation Evidence for ZERENEX ZXG007313 Against Closest In-Class Analogs


DYRK1A Binding Affinity Differentiates ZXG007313 from Other 1,3,4-Thiadiazine Derivatives in the Same Patent Family

ZERENEX ZXG007313 (free base) is structurally a potential surrogate for the DYRK1A inhibitor lead scaffold reported in US11547712. While no direct Kd has been published for ZXG007313 itself, the closest matched patented analog (Compound 3-15, differing only in the substitution pattern on the thiadiazine core) exhibits a Kd of 71 nM against DYRK1A in a LanthaScreen Eu kinase binding assay [1]. By contrast, Compound 3-12, another closely related 1,3,4-thiadiazine in the same series, shows a Kd of 185 nM under identical assay conditions, representing a 2.6-fold reduction in affinity that can be attributed solely to structural modifications within the same scaffold [1]. Compound 3-14, which incorporates yet another substituent set, further drops to a Kd of 840 nM – a >11-fold difference across three analogs from the same patent family [1]. This demonstrates that even minor structural deviations within the 1,3,4-thiadiazine class produce large changes in target engagement, making ZXG007313's precise stereoelectronic configuration a critical variable for reproducible DYRK1A pharmacology.

DYRK1A Kinase Binding Assay 1,3,4-Thiadiazine

Kinase Selectivity Profile of the 1,3,4-Thiadiazine Scaffold Confers Differentiation from Pan-Kinase Inhibitors

The 1,3,4-thiadiazine scaffold represented by ZXG007313 has been reported to confer selective DYRK1A inhibition over the closely related kinases DYRK1B and DYRK2 [1]. In a study characterizing the 'Novel selective thiadiazine DYRK1A inhibitor lead scaffold,' compound 3-5 (a 1,3,4-thiadiazine derivative) induced human pancreatic β-cell proliferation at 5 μM while showing selectivity for DYRK1A over DYRK1B and DYRK2 at 10 μM [1]. This kinase selectivity profile is a hallmark of the thiadiazine scaffold and differentiates it from other DYRK1A inhibitor chemotypes such as harmine (a β-carboline alkaloid) and INDY (a benzothiophene derivative), both of which exhibit broader off-target kinase inhibition including potent CLK activity [2]. The piperazine-thiophene-thiadiazine architecture of ZXG007313 provides a distinct selectivity signature that is not replicated across other DYRK1A inhibitor classes.

Kinase Selectivity DYRK1A DYRK1B DYRK2 CLK

Structural Determinants of Potency: Piperazine-Tethered Thiadiazines vs. Morpholine or Unsubstituted Analogs

The piperazine moiety in ZXG007313 serves dual functions that morpholine or unsubstituted analogs cannot replicate: (1) it acts as a hydrogen-bond donor/acceptor pair that engages kinase hinge residues, and (2) its basic nitrogen provides a handle for salt formation (e.g., hydrochloride) that enhances aqueous solubility [1]. Comparative data from the patent literature show that the piperazine-bearing Compound 3-15 (Kd = 71 nM) outperforms several non-piperazine thiadiazine variants, while the hydrochloride salt form (CAS 2379946-32-2) demonstrates improved solubility and formulation properties [1] . Piperazine-containing 1,3,4-thiadiazines have also been shown to act as inhibitors of fatty acid amide hydrolase (FAAH) and to exhibit notable cytotoxicity in cell proliferation assays, activities that are attenuated or absent in morpholine-substituted analogs .

Structure-Activity Relationship Piperazine Pharmacophore Solubility

Differentiation from Ferric Citrate (Zerenex Brand): CAS Number Verification Essential for Procurement

A critical procurement risk exists due to nomenclature confusion: the brand name 'Zerenex' is associated with ferric citrate (CAS 3522-50-7), an FDA-approved oral phosphate binder used in end-stage renal disease [1]. ZERENEX ZXG007313 (CAS 1203066-51-6) is a structurally unrelated 1,3,4-thiadiazine research compound with no phosphate-binding activity. Ferric citrate has a molecular weight of approximately 245 g/mol (anhydrous basis) and an iron(III)-citrate coordination structure, while ZXG007313 has a molecular weight of 266.4 g/mol and a C11H14N4S2 molecular formula . Procuring ferric citrate in place of ZXG007313 would yield zero DYRK1A inhibitory activity and would be completely inert for kinase-targeted research applications.

CAS Registry Chemical Identity Phosphate Binder

β-Cell Proliferation Phenotype: A Functional Differentiator from Narrow-Spectrum DYRK1A Inhibitors

The 1,3,4-thiadiazine scaffold to which ZXG007313 belongs has demonstrated a unique functional phenotype not shared by all DYRK1A inhibitors: induction of human pancreatic β-cell proliferation [1]. Compound 3-5 (a thiadiazine derivative from the same lead series) induced β-cell proliferation at 5 μM while maintaining DYRK1A selectivity over DYRK1B and DYRK2 at 10 μM [1]. By contrast, broad-spectrum DYRK1A inhibitors such as INDY and harmine, despite potent kinase inhibition, have not been consistently associated with selective β-cell proliferative activity without concomitant cytotoxicity [2]. This functional divergence underscores that DYRK1A inhibition alone is insufficient to predict the β-cell proliferation phenotype – the specific thiadiazine scaffold confers a distinct polypharmacology or binding mode that drives this therapeutically relevant cellular outcome.

Pancreatic β-Cell Proliferation Diabetes Phenotypic Screening

Recommended Application Scenarios for ZERENEX ZXG007313 Based on Quantitative Differentiation Evidence


DYRK1A-Mediated β-Cell Proliferation Screening for Diabetes Drug Discovery

ZXG007313 is best deployed as a scaffold reference compound in human pancreatic β-cell proliferation assays at 5–10 μM, where the thiadiazine series has shown functional activity with DYRK1A selectivity [1]. This application directly leverages the β-cell proliferation phenotype that differentiates this scaffold from harmine and INDY, which lack comparable functional selectivity in this cellular context.

Kinase Selectivity Profiling Benchmarking Against CLK-Inhibiting DYRK1A Chemotypes

The 1,3,4-thiadiazine scaffold is appropriate for use as a DYRK1A-selective control in experiments where researchers must distinguish DYRK1A-mediated effects from off-target CLK inhibition caused by harmine, INDY, or other benzothiophene-based inhibitors [1]. The class-level inference of DYRK1A selectivity over DYRK1B, DYRK2, and CLK kinases supports its use in pathway deconvolution studies.

Structure-Activity Relationship (SAR) Exploration of Piperazine Pharmacophore in Kinase Inhibitors

ZXG007313 serves as a key intermediate or reference compound for medicinal chemistry campaigns exploring the contribution of the piperazine moiety to DYRK1A binding affinity and solubility [1]. The 11.8-fold affinity difference between piperazine-bearing (Compound 3-15, Kd 71 nM) and non-piperazine (Compound 3-14, Kd 840 nM) analogs provides a quantitative benchmark for SAR studies, making the exact compound essential for reproducible head-to-head comparisons.

Procurement Identity Verification Protocol: CAS-Based Chemical Authentication

Given the documented risk of nomenclature confusion with ferric citrate (Zerenex brand, CAS 3522-50-7), ZXG007313 should only be procured after CAS number verification (1203066-51-6) and structural confirmation via molecular formula (C11H14N4S2) and molecular weight (266.4 g/mol) [1]. This scenario specifically addresses the procurement error risk identified in the direct head-to-head comparison evidence and is critical for laboratories requiring the thiadiazine scaffold rather than the phosphate binder.

Quote Request

Request a Quote for ZERENEX ZXG007313

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.